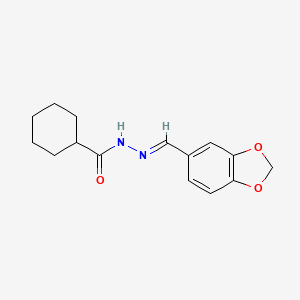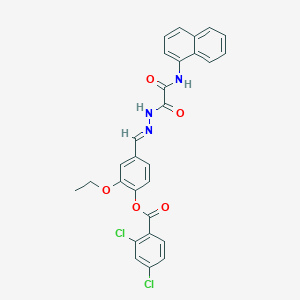![molecular formula C24H20ClN3O2S B12037154 N-(5-chloro-2-methylphenyl)-2-{[3-(4-methylphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide](/img/structure/B12037154.png)
N-(5-chloro-2-methylphenyl)-2-{[3-(4-methylphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-(5-chloro-2-methylphenyl)-2-{[3-(4-methylphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide” is a synthetic organic compound that belongs to the class of quinazolinone derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The presence of various functional groups in its structure suggests that it may exhibit a range of chemical reactivities and biological effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-(5-chloro-2-methylphenyl)-2-{[3-(4-methylphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide” typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Quinazolinone Core: This can be achieved by cyclization reactions involving anthranilic acid derivatives and appropriate aldehydes or ketones.
Introduction of the Sulfanyl Group: This step may involve the reaction of the quinazolinone core with thiol-containing reagents under suitable conditions.
Acetamide Formation: The final step may involve the acylation of the intermediate compound with chloroacetyl chloride or similar reagents.
Industrial Production Methods
Industrial production of such compounds often involves optimization of reaction conditions to maximize yield and purity. This may include:
Catalysts: Use of catalysts to enhance reaction rates.
Solvents: Selection of appropriate solvents to dissolve reactants and control reaction temperature.
Purification: Techniques such as recrystallization, chromatography, and distillation to purify the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions may target the quinazolinone core or other functional groups, potentially leading to the formation of dihydroquinazolinones.
Substitution: The aromatic rings in the compound may undergo electrophilic or nucleophilic substitution reactions, introducing various substituents.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Halogens, alkylating agents, nitrating agents.
Major Products
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Dihydroquinazolinones.
Substitution Products: Halogenated, alkylated, or nitrated derivatives.
Scientific Research Applications
Chemistry
Catalysis: The compound may serve as a ligand in catalytic reactions, enhancing the efficiency of various organic transformations.
Material Science: Potential use in the development of new materials with unique properties.
Biology
Enzyme Inhibition: The compound may act as an inhibitor of specific enzymes, making it a candidate for drug development.
Antimicrobial Activity: Potential use as an antimicrobial agent against various pathogens.
Medicine
Therapeutic Agents: Investigation into its potential as a therapeutic agent for treating diseases such as cancer, inflammation, and infections.
Industry
Chemical Synthesis: Use as an intermediate in the synthesis of other complex organic molecules.
Pharmaceuticals: Potential incorporation into pharmaceutical formulations.
Mechanism of Action
The mechanism of action of “N-(5-chloro-2-methylphenyl)-2-{[3-(4-methylphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide” may involve:
Molecular Targets: Binding to specific proteins or enzymes, altering their activity.
Pathways: Modulation of signaling pathways involved in cell growth, apoptosis, or immune response.
Comparison with Similar Compounds
Similar Compounds
Quinazolinone Derivatives: Compounds with similar quinazolinone cores but different substituents.
Sulfanyl Acetamides: Compounds with similar sulfanyl acetamide structures but different aromatic rings.
Uniqueness
Structural Features: The unique combination of functional groups in the compound may confer distinct biological activities and chemical reactivities.
Biological Activity: Differences in potency, selectivity, and therapeutic potential compared to similar compounds.
Properties
Molecular Formula |
C24H20ClN3O2S |
|---|---|
Molecular Weight |
450.0 g/mol |
IUPAC Name |
N-(5-chloro-2-methylphenyl)-2-[3-(4-methylphenyl)-4-oxoquinazolin-2-yl]sulfanylacetamide |
InChI |
InChI=1S/C24H20ClN3O2S/c1-15-7-11-18(12-8-15)28-23(30)19-5-3-4-6-20(19)27-24(28)31-14-22(29)26-21-13-17(25)10-9-16(21)2/h3-13H,14H2,1-2H3,(H,26,29) |
InChI Key |
HHRZOSXEVJCICC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3N=C2SCC(=O)NC4=C(C=CC(=C4)Cl)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(5Z)-3-benzyl-5-{(2E,4E)-5-[(4-methoxyphenyl)amino]penta-2,4-dien-1-ylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12037080.png)

![2,4-diiodo-6-((E)-{[3-(4-pyridinyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]imino}methyl)phenol](/img/structure/B12037085.png)

![3-(4-amino-1,2,5-oxadiazol-3-yl)-N-[(E)-(2-bromo-6-ethoxy-4-phenylmethoxyphenyl)methylideneamino]-5-(pyrrolidin-1-ylmethyl)triazole-4-carboxamide](/img/structure/B12037099.png)
![N-(4-bromo-2-fluorophenyl)-2-{[4-(4-bromophenyl)-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12037106.png)
![N-(2,2,2-trichloro-1-{[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]amino}ethyl)propanamide](/img/structure/B12037114.png)


![N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-{[(4-methoxyphenoxy)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B12037139.png)



